

The Diverse Biological Activities of 1-Indanol Derivatives: A Technical Guide

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Compound of Interest		
Compound Name:	1-Indanol	
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The **1-indanol** scaffold, a privileged structure in medicinal chemistry, has garnered significant attention for its versatile biological activities. This technical guide provides an in-depth overview of the current research on **1-indanol** derivatives, focusing on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. This document summarizes key quantitative data, details common experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for the scientific community.

Anticancer Activity

Derivatives of the indane core, particularly those related to 1-indanone, have shown promising anticancer activities across various cancer cell lines. While direct data on **1-indanol** derivatives is emerging, the existing research on analogous compounds provides valuable insights into their potential mechanisms, which often involve the induction of apoptosis and cell cycle arrest.

A notable study on indanone-based thiazolyl hydrazone derivatives demonstrated potent cytotoxicity against p53 mutant colorectal cancer cell lines, with IC50 values in the submicromolar range. For instance, the compound ITH-6 showed an IC50 of 0.44 μ M against HT-29 cells, 0.98 μ M against COLO 205, and 0.41 μ M against KM 12 cells.[1] Mechanistic studies revealed that these compounds can induce G2/M phase cell cycle arrest and apoptosis, associated with an increase in reactive oxygen species (ROS) and inhibition of NF- κ B p65 and Bcl-2 expression.[1]



Hybrid molecules incorporating the indane scaffold have also yielded compounds with significant anticancer potential. One such hybrid, derived from coupling indan-1-one with another bioactive fragment, exhibited an impressive IC50 value of 1.04 μ M against the SKBR3 breast cancer cell line.

Table 1: Anticancer Activity of Indanone Derivatives

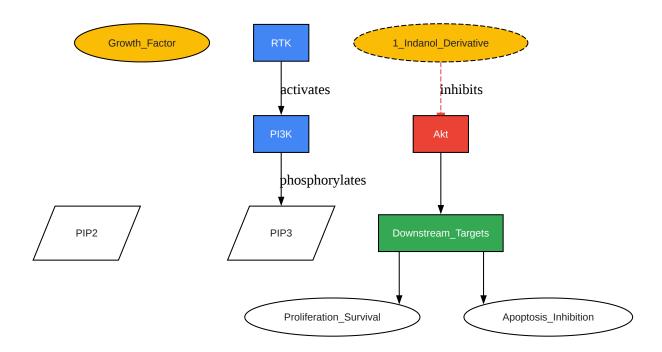
Compound/Derivati ve Class	Cell Line	IC50 (μM)	Reference
Indanone-based thiazolyl hydrazone (ITH-6)	HT-29 (Colon)	0.44	[1]
COLO 205 (Colon)	0.98	[1]	
KM 12 (Colon)	0.41	[1]	
Indan-1-one hybrid	SKBR3 (Breast)	1.04	
A549 (Lung)	14.9		
DU145 (Prostate)	26.9		-
MCF7 (Breast)	35.7		

Signaling Pathways in Anticancer Activity

The anticancer effects of indane derivatives are often linked to the modulation of critical signaling pathways that control cell survival and proliferation. Two of the most relevant pathways are the PI3K/Akt and NF-kB pathways.

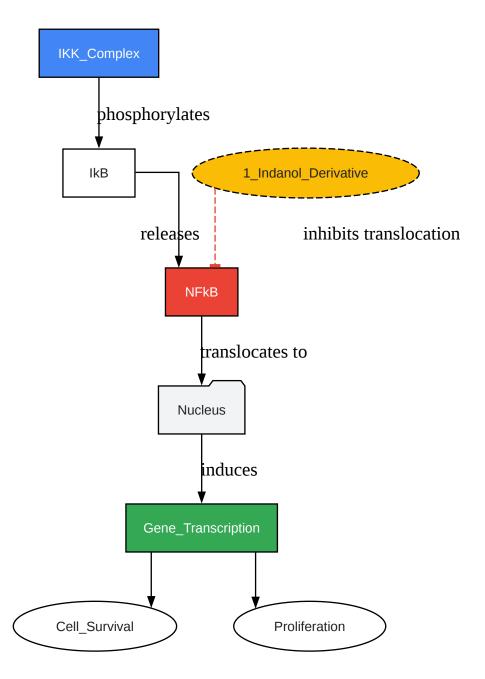
The PI3K/Akt signaling pathway is a central regulator of cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers.[2] Small molecules that inhibit this pathway can prevent the phosphorylation of Akt, leading to the downstream inactivation of prosurvival signals and the induction of apoptosis.



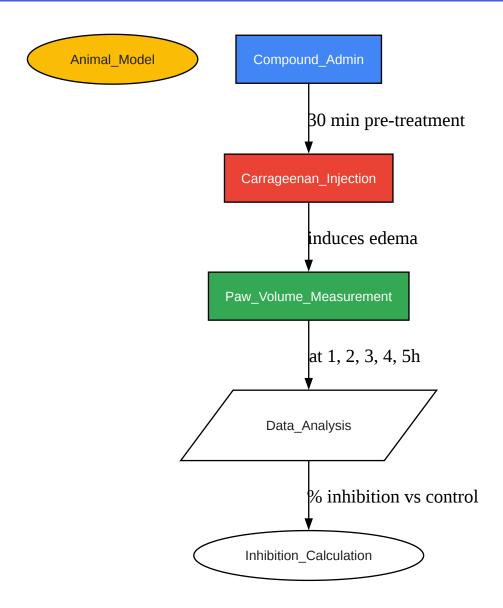




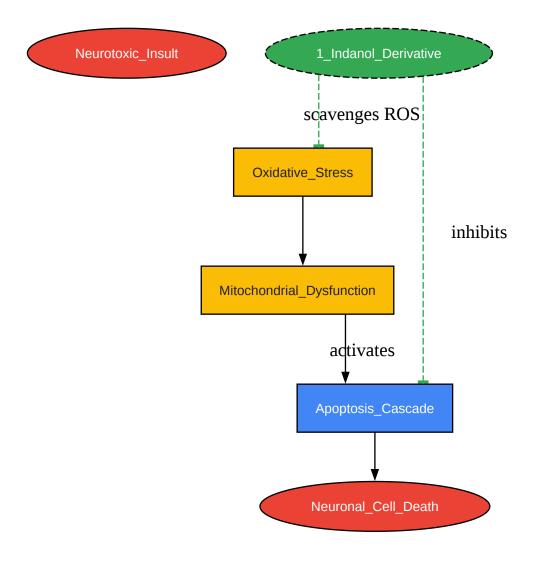












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- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]







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